![molecular formula C12H17NO2 B034054 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone CAS No. 19788-40-0](/img/structure/B34054.png)
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone, also known as DIM-C-pPhOH, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone is not fully understood, but it is believed to act on multiple pathways within cells. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression. It has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model being studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, while in normal cells it has been shown to have minimal toxicity. In neurodegenerative disorder models, it has been shown to protect neurons from oxidative stress and improve cognitive function. In autoimmune disease models, it has been shown to reduce inflammation and suppress the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its potential as a therapeutic agent for a variety of diseases, which makes it a valuable tool for drug discovery and development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in different disease models. Another limitation is that it may not be effective in all disease models, which requires careful selection of the appropriate experimental system.
Zukünftige Richtungen
There are several future directions for research on 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its use in different disease models, which may require the development of new delivery methods or combination therapies. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans, which may lead to the development of new treatments for a variety of diseases.
Synthesemethoden
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone can be synthesized through a multi-step process involving the condensation of 3,5-dimethyl-4-isoxazolecarboxaldehyde with cyclohexanone, followed by reduction and purification steps. The resulting compound has been shown to have high purity and stability, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disorder research, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to protect neurons from damage and improve cognitive function. In autoimmune disease research, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to reduce inflammation and suppress the immune response.
Eigenschaften
CAS-Nummer |
19788-40-0 |
|---|---|
Produktname |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone |
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-8-11(9(2)15-13-8)7-10-5-3-4-6-12(10)14/h10H,3-7H2,1-2H3 |
InChI-Schlüssel |
OJARMPVCHPMKQI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CC2CCCCC2=O |
Kanonische SMILES |
CC1=C(C(=NO1)C)CC2CCCCC2=O |
Synonyme |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)

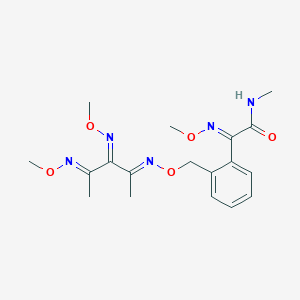
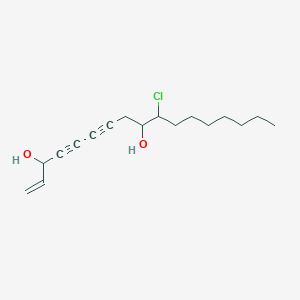
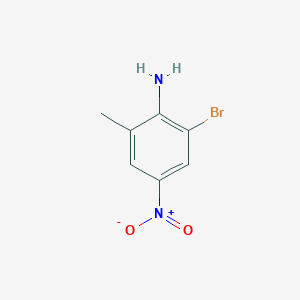
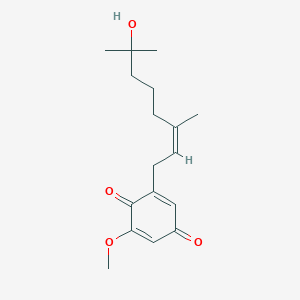
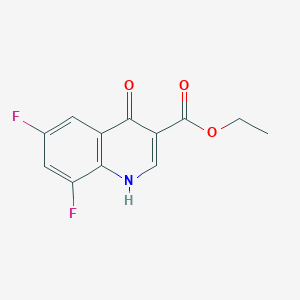
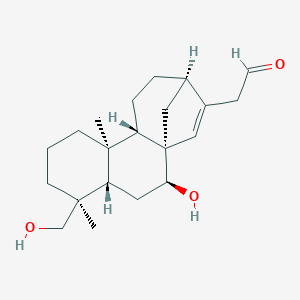
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)
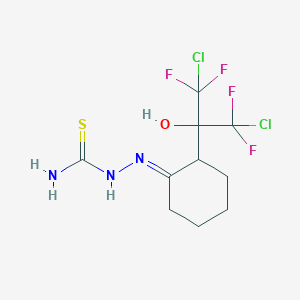
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
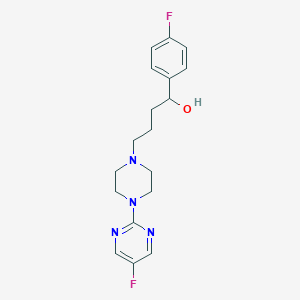
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)